N-{[4-(hydrazinecarbonyl)phenyl]methyl}-N,4-dimethylbenzene-1-sulfonamide
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Overview
Description
N-{[4-(hydrazinecarbonyl)phenyl]methyl}-N,4-dimethylbenzene-1-sulfonamide is a chemical compound with the molecular formula C16H19N3O3S and a molecular weight of 333.41 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(hydrazinecarbonyl)phenyl]methyl}-N,4-dimethylbenzene-1-sulfonamide typically involves the reaction of 4-(hydrazinecarbonyl)benzaldehyde with N,4-dimethylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often include steps such as purification through recrystallization or chromatography to achieve the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(hydrazinecarbonyl)phenyl]methyl}-N,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction could produce hydrazine derivatives .
Scientific Research Applications
N-{[4-(hydrazinecarbonyl)phenyl]methyl}-N,4-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-{[4-(hydrazinecarbonyl)phenyl]methyl}-N,4-dimethylbenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, influencing cellular functions and processes .
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(hydrazinecarbonyl)phenyl]methyl}-N-methylbenzenesulfonamide
- N-{[4-(hydrazinecarbonyl)phenyl]methyl}-N-ethylbenzenesulfonamide
- N-{[4-(hydrazinecarbonyl)phenyl]methyl}-N-propylbenzenesulfonamide
Uniqueness
Compared to these similar compounds, N-{[4-(hydrazinecarbonyl)phenyl]methyl}-N,4-dimethylbenzene-1-sulfonamide exhibits unique properties due to the presence of the dimethyl group, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
N-[[4-(hydrazinecarbonyl)phenyl]methyl]-N,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-12-3-9-15(10-4-12)23(21,22)19(2)11-13-5-7-14(8-6-13)16(20)18-17/h3-10H,11,17H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERDRLBWANWUAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=C(C=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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